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Key Experimental Finding: The U-Shaped Hammett Plot

The core experimental finding is that the reaction rate of triphenylphosphine with diazodiphenylmethane is

influenced by substituents on the diazo compound's phenyl rings in an unusual way.

The study analyzed the reaction kinetics and found that both electron-withdrawing and electron-releasing

substituents enhanced the reaction rate compared to the unsubstituted molecule. This resulted in a U-shaped

Hammett correlation when reaction rates were plotted against Hammett substituent constants [1].

Interpretation via Frontier Molecular Orbital Analysis

The initial interpretation and the subsequent revised understanding of this U-shaped curve are summarized

below.
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Experimental Observation:
U-Shaped Hammett Plot

Initial FMO Hypothesis:
Energy Matching of Frontier Orbitals

Evidence Against Simple FMO Matching:
1. Linear Hammett plot for PPh₃ substituents.

2. Reactivity of disubstituted diazo compounds.

Revised Interpretation:
Conformational Change in the diazo compound from reactant to transition state.

Click to download full resolution via product page

Experimental Data on Substituent Effects

The table below summarizes the quantitative kinetic data for different substituents, which forms the basis for

the U-shaped Hammett plot [1].

Substituent Type
Effect on
Reaction Rate

Interpretation

Electron-Donating Groups
(e.g., -CH₃, -OCH₃)

Rate Increase Alters the geometry of the diazo compound,
facilitating the reaction [1].

Electron-Withdrawing Groups
(e.g., -Cl, -NO₂)

Rate Increase Alters the geometry of the diazo compound,
facilitating the reaction [1].

No Substituent
(Diazodiphenylmethane itself)

Baseline
Reactivity

Found to be an order of magnitude more reactive
than initially expected from simple FMO

considerations [1].
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Experimental Protocol Overview

For context, here is a general overview of the key methodologies related to diazodiphenylmethane as

derived from the search results. Note that the kinetic study itself does not detail its synthesis procedure.

Typical Synthesis: A common high-yielding method involves the oxidation of benzophenone
hydrazone. Modern procedures often use oxalyl chloride with dimethyl sulfoxide (DMSO) (an
Swern-type oxidation) in anhydrous tetrahydrofuran (THF) at low temperatures (-50 °C to -78 °C) [2].

Kinetic Analysis: The reaction rates were measured for diazodiphenylmethane derivatives with
various substituents reacting with triphenylphosphine. The second-order rate coefficients (k) were

determined and plotted against Hammett substituent constants (σ) to generate the correlation [1].
Safety Considerations: The synthesis and handling of diazo compounds must be done with caution

due to their potential toxicity, instability, and explosive nature. Safety precautions like the use of
blast shields are recommended [2].

Conclusion and Research Outlook

This analysis demonstrates that the reactivity of diazodiphenylmethane in biphilic reactions is a complex

process. While Frontier Molecular Orbital theory provides a starting point, the dominant factor appears to be

conformational changes rather than simple frontier orbital energy matching [1].

For a more contemporary view, I suggest you:

Search for computational chemistry studies that provide modern molecular orbital calculations

and transition state modeling for this reaction.
Explore recent literature on diazo compound reactivity, which may have revisited this classic system

with advanced analytical techniques.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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